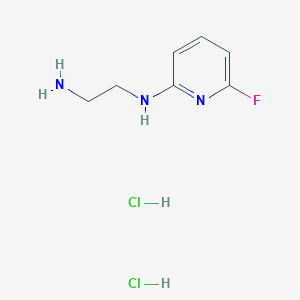

N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride, also known as 6FP, is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a protein that is responsible for the transport of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles in the brain. By inhibiting VMAT2, 6FP reduces the release of these neurotransmitters, which can have a range of effects on behavior and physiology.

Scientific Research Applications

Applications

Now, let’s explore six potential applications:

a. Positron Emission Tomography (PET) Imaging Agents: Fluorine-18 labeling and the pharmacological evaluation of a 2-fluoropyridine analog of ABP688, [18F]-(E)-3-((6-fluoropyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime ([18F]-FPECMO), have been investigated as a potential mGluR5 imaging agent . PET imaging agents play a crucial role in diagnosing and monitoring various diseases.

b. Drug Development: Researchers could explore this compound’s potential as a lead structure for novel drug development. Its unique fluorinated pyridine scaffold might offer advantages in terms of selectivity and pharmacokinetics.

c. Chemical Biology: Studying the interactions of N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride with biological macromolecules (e.g., proteins, nucleic acids) could reveal new insights into cellular processes.

d. Neurological Disorders: Given its potential neuropharmacological activity, investigations into its effects on neurological disorders (e.g., Alzheimer’s, Parkinson’s) could be worthwhile.

e. Metabolic Enzyme Modulation: Understanding how this compound affects metabolic enzymes (e.g., kinases, dehydrogenases) could lead to applications in metabolic disorders.

f. Chemical Sensors: Exploring its use as a chemical sensor (e.g., detecting specific analytes) could be an interesting avenue.

Conclusion

properties

IUPAC Name |

N'-(6-fluoropyridin-2-yl)ethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FN3.2ClH/c8-6-2-1-3-7(11-6)10-5-4-9;;/h1-3H,4-5,9H2,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIFHRZMIUOABK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)NCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(6-Fluoropyridin-2-yl)ethane-1,2-diamine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid](/img/structure/B2639261.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2639264.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol](/img/structure/B2639273.png)

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2639274.png)

![2-benzamido-N-(4-carbamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2639279.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2639281.png)